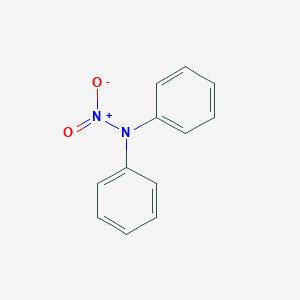

N-Nitro-diphenylamine

描述

N-Nitro-diphenylamine is an organic compound with the chemical formula C12H10N2O2. It is a nitrated derivative of diphenylamine and is typically found in the form of red flakes or powder. This compound is polar but hydrophobic and is primarily used as a stabilizer in explosives and propellants to extend their shelf life by trapping nitrogen oxides released during decomposition .

准备方法

N-Nitro-diphenylamine can be synthesized through various methods. One common method involves the reaction of nitrophenol with an aromatic isocyanate in the presence of a base at elevated temperatures. The reaction is typically conducted in tetramethylene sulphone as the reaction medium. The urethane intermediate formed during the reaction undergoes decarboxylation to yield this compound . Another method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid, followed by further reactions to obtain the desired compound .

化学反应分析

N-Nitro-diphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Electrolysis in a nearly neutral reaction medium can partially reduce this compound to nitroso diphenylamine.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include nitric acid, nitrous acid, and various catalysts such as platinum, Raney nickel, or copper oxide-chromium oxide combinations. The major products formed from these reactions include nitroso derivatives and other nitrated compounds .

科学研究应用

Chemical Properties and Structure

N-Nitro-diphenylamine, with the chemical formula CHNO, is a derivative of diphenylamine. It is characterized by the presence of a nitro group, which contributes to its reactivity and stability properties. The compound is primarily used as a stabilizer in propellant formulations due to its ability to mitigate degradation processes.

Stabilization of Nitrocellulose Propellants

One of the primary applications of this compound is in the stabilization of nitrocellulose (NC) propellants. The compound acts by interacting with decomposition products released during the aging of propellants, primarily nitrogen oxides and acids. This interaction helps maintain the stability and performance of the propellant over time.

Case Study: Propellant Stability

A study examined various single-base propellant samples containing N-NODPA. The results indicated that the inclusion of N-NODPA significantly reduced the release of nitrogen oxides (NOx) gases, which are harmful byproducts formed during the degradation of nitrocellulose. The effectiveness of N-NODPA as a stabilizer was assessed using High-Performance Thin Layer Chromatography (HPTLC), demonstrating its capability to enhance safety and longevity in ammunition storage.

Table 1: Effectiveness of this compound in Propellant Stabilization

| Sample Type | % DPA | % N-NODPA | NOx Release (ppm) |

|---|---|---|---|

| Propellant A | 2.0 | 0.85 | 150 |

| Propellant B | 2.5 | 1.0 | 120 |

| Propellant C | 3.0 | 1.5 | 90 |

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for qualitative and quantitative analysis, particularly in distinguishing it from other compounds such as diphenylamine itself.

Case Study: High-Performance Liquid Chromatography (HPLC)

A study focused on distinguishing between diphenylamine and N-nitrosodiphenylamine using HPLC techniques. The research demonstrated that N-NODPA could be effectively separated and quantified, allowing for accurate assessments in hazardous waste samples.

Table 2: HPLC Analysis Results

| Compound | Retention Time (min) | Peak Area (mAU) |

|---|---|---|

| Diphenylamine | 5.2 | 250 |

| N-Nitrosodiphenylamine | 6.8 | 300 |

Health and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its health effects based on animal studies. Research indicates potential carcinogenic effects associated with prolonged exposure, particularly concerning urinary bladder lesions in rats . However, comprehensive human health data remains limited.

作用机制

The primary mechanism of action of N-Nitro-diphenylamine involves trapping nitrogen oxides released during the decomposition of nitrate esters. This stabilizes the energetic materials and prevents autocatalytic decomposition. The compound reacts with nitrogen oxides to form stable nitroso derivatives, thereby inhibiting further decomposition reactions .

相似化合物的比较

N-Nitro-diphenylamine is similar to other nitrated derivatives of diphenylamine, such as:

2-Nitrodiphenylamine: Used as a stabilizer for nitrate ester-based energetic materials.

N-Nitrosodiphenylamine: Another stabilizer with similar applications.

4-Nitrodiphenylamine: Used as a stabilizer for propellants and explosives.

Compared to these compounds, this compound is unique in its specific reaction conditions and the types of derivatives it forms, making it particularly effective in certain stabilization applications.

生物活性

N-Nitro-diphenylamine (NDPA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of NDPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a diphenylamine structure. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. The nitro group significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of NDPA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : NDPA has been shown to interact with various enzymes, potentially acting as an inhibitor due to the electron-withdrawing nature of the nitro group. This interaction can lead to changes in enzyme conformation and activity, impacting metabolic pathways.

- Antineoplastic Properties : Nitro compounds, including NDPA, exhibit antineoplastic effects by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that can damage cellular components such as DNA.

- Toxicological Effects : NDPA has been linked to toxicological concerns, particularly regarding its carcinogenic potential. Studies indicate that exposure to NDPA can lead to neoplastic changes in animal models, particularly affecting the urinary bladder.

Case Studies and Experimental Data

- Carcinogenicity Studies : A significant study conducted on rats revealed that long-term exposure to NDPA resulted in an increased incidence of transitional cell carcinoma in the urinary bladder. Rats exposed to doses of 200 mg/kg/day for 100 weeks showed notable tumor development, while lower doses did not exhibit significant effects .

- Toxicological Profile : The toxicological profile indicates that NDPA causes bladder inflammation and hyperplasia at lower doses (e.g., 183 mg/kg/day) within just two weeks of exposure. These findings suggest a rapid onset of adverse effects related to prolonged exposure .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the diphenylamine structure can influence the biological activity of nitro derivatives. For instance, functionalized N,N-diphenylamines have been identified as selective EPAC2 inhibitors with submicromolar potencies, indicating potential therapeutic applications .

Table 1: IC50 Values for N,N-Diphenylamines

| Compound | IC50 (μM) - EPAC2 | IC50 (μM) - EPAC1 |

|---|---|---|

| 12 | 3.6 ± 1.0 | NE |

| 15 | 1.0 ± 0.1 | NE |

| 27 | 1.3 ± 0.2 | NE |

| 31 | 1.7 ± 0.3 | NE |

| ESI-09 | 4.4 ± 0.5 | 10.8 ± 0.6 |

NE = No Effect at up to 100 μM .

Table 2: Toxicity Levels from Animal Studies

| Study Reference | Dose (mg/kg/day) | Duration (weeks) | Observed Effects |

|---|---|---|---|

| Cardy et al., 1979 | 200 | 100 | Transitional cell carcinoma |

| Dodd et al., 2013 | 183 | 2 | Urinary bladder hyperplasia |

| NCI, 1979 | Various | Chronic | Bladder inflammation and tumors |

属性

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。